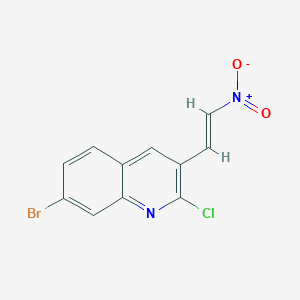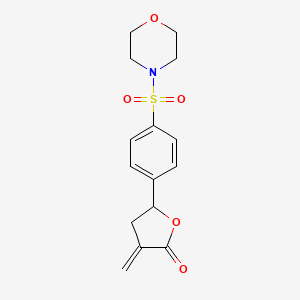
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydrofuran ring substituted with a methylene group and a phenyl ring that is further substituted with a morpholine-4-sulfonyl group. Its unique structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the dihydrofuran ring followed by the introduction of the methylene group and the sulfonylated morpholine phenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methylene group and dihydrofuran ring may also play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)furan-2-one
- 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)tetrahydrofuran-2-one
Uniqueness
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one is unique due to its specific combination of functional groups and ring structures
Eigenschaften
CAS-Nummer |
77547-03-6 |
|---|---|
Molekularformel |
C15H17NO5S |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
3-methylidene-5-(4-morpholin-4-ylsulfonylphenyl)oxolan-2-one |
InChI |
InChI=1S/C15H17NO5S/c1-11-10-14(21-15(11)17)12-2-4-13(5-3-12)22(18,19)16-6-8-20-9-7-16/h2-5,14H,1,6-10H2 |
InChI-Schlüssel |
RULZXVVLZVTYLP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(OC1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


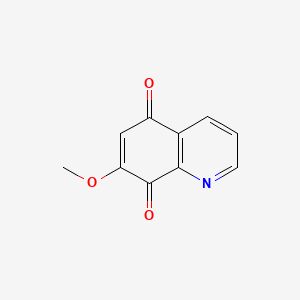
![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)

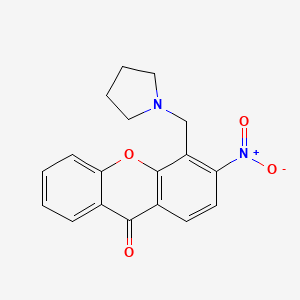
![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)
![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)
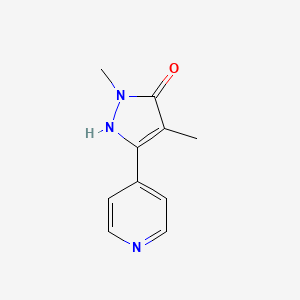

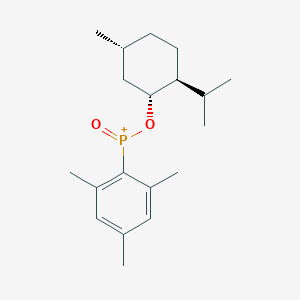

![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)


